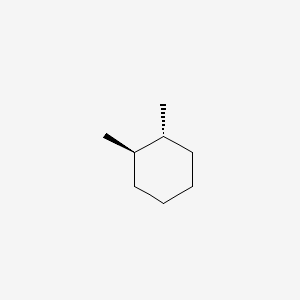

トランス-1,2-ジメチルシクロヘキサン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

trans-1,2-Dimethylcyclohexane: is an organic compound belonging to the class of cycloalkanes. It is a stereoisomer of 1,2-dimethylcyclohexane, where the two methyl groups are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique conformational properties and its applications in various fields of chemistry.

科学的研究の応用

trans-1,2-Dimethylcyclohexane has several applications in scientific research:

Chemistry: Used as a model compound to study conformational analysis and stereochemistry of cycloalkanes.

Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent and in the synthesis of other complex organic compounds.

作用機序

Mode of Action

The mode of action of trans-1,2-Dimethylcyclohexane is largely determined by its molecular structure. In trans-1,2-Dimethylcyclohexane, both methyl groups are located on opposite sides of the cyclohexane ring . This compound has two chair conformations: one with both methyl groups in axial positions and the other with both in equatorial positions . The conformer with both methyl groups equatorial has no 1,3-diaxial interactions, but there is still 3.8 kJ/mol of strain created by a gauche interaction .

準備方法

Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclohexane can be synthesized through several methods, including:

Hydrogenation of 1,2-Dimethylcyclohexene: This method involves the catalytic hydrogenation of 1,2-dimethylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) followed by acid work-up to yield trans-1,2-dimethylcyclohexane.

Industrial Production Methods: Industrial production of trans-1,2-dimethylcyclohexane typically involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: trans-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

Reduction: Although already a reduced form, further reduction can be carried out under specific conditions to study its behavior.

Substitution: Halogenation reactions can occur, where one or both methyl groups are substituted with halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C).

Substitution: Halogens (Cl₂, Br₂) in the presence of light or a radical initiator.

Major Products Formed:

Oxidation: Formation of ketones (e.g., 1,2-dimethylcyclohexanone) or carboxylic acids (e.g., 1,2-dimethylcyclohexane-1,2-dicarboxylic acid).

Substitution: Formation of halogenated derivatives (e.g., 1-chloro-2-methylcyclohexane).

類似化合物との比較

cis-1,2-Dimethylcyclohexane: The cis isomer where both methyl groups are on the same side of the ring.

1,1-Dimethylcyclohexane: Both methyl groups are attached to the same carbon atom.

1,3-Dimethylcyclohexane: Methyl groups are positioned on the 1st and 3rd carbon atoms of the cyclohexane ring.

Uniqueness of trans-1,2-Dimethylcyclohexane: trans-1,2-Dimethylcyclohexane is unique due to its trans configuration, which results in different steric and electronic properties compared to its cis isomer. This configuration leads to distinct conformational preferences and reactivity patterns, making it a valuable compound for studying stereochemistry and conformational analysis.

特性

CAS番号 |

6876-23-9 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC名 |

(1S,2S)-1,2-dimethylcyclohexane |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |

InChIキー |

KVZJLSYJROEPSQ-YUMQZZPRSA-N |

SMILES |

CC1CCCCC1C |

異性体SMILES |

C[C@H]1CCCC[C@@H]1C |

正規SMILES |

CC1CCCCC1C |

沸点 |

125.76666666666699 °C |

melting_point |

-69.95 °C |

Key on ui other cas no. |

203319-65-7 6876-23-9 |

ピクトグラム |

Flammable; Irritant; Health Hazard |

蒸気圧 |

15.96 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of trans-1,2-Dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol. []

A: 13C NMR spectroscopy has proven useful in distinguishing trans-1,2-Dimethylcyclohexane from its cis isomer and other related compounds. [, ]

A: Trans-1,2-Dimethylcyclohexane exists as a liquid at room temperature. []

A: Yes, sphalerite (ZnS) has been shown to catalyze the isomerization of trans-1,2-Dimethylcyclohexane to its cis isomer under hydrothermal conditions. [] This reaction is highly specific, with sphalerite acting as a heterogeneous catalyst for the activation of a single carbon-hydrogen bond. []

A: Yes, atomistic simulations have been conducted to investigate this possibility. [] While the simulations showed strong adsorption of trans-1,2-Dimethylcyclohexane enantiomers within the nanotubes, the energy differences between adsorbed enantiomers were negligible, suggesting limited enantiospecificity. []

A: Atomistic and lattice models have been employed to study this phenomenon. [] Results indicate that thermal roughening reduces the differences in enantiospecificity between various chiral Pt surfaces vicinal to (111). [] This suggests that if a chiral adsorbate like trans-1,2-Dimethylcyclohexane is not enantiodiscriminated on one wide-terrace surface near (111), it is unlikely to be enantiodiscriminated on other similar surfaces. []

A: Similar to other alkylcyclohexanes, the solubility of trans-1,2-Dimethylcyclohexane in water increases with increasing temperature. [, ] For instance, raising the temperature from 30 °C to 180 °C increases the solubility by approximately 40 times. []

A: Studies have shown that the solubility of water in alkylcyclohexanes increases with the number of carbon atoms in the molecule. []

A: A solid-phase extraction method has been developed specifically for this purpose. []

A: Single-pulse shock tube experiments have identified trans-1,2-dimethylcyclohexane, 1-octene, and (cis + trans)-2-octene as the primary products of trans-1,2-Dimethylcyclohexane pyrolysis at temperatures between 1100 and 1200 K and a pressure of approximately 2.5 atm. [] The presence of the octene isomers suggests internal disproportionation reactions occur during pyrolysis. []

A: Mass spectrometric and radiolytic studies have investigated this rearrangement, demonstrating that mixtures of 2,2-dimethylcyclohexanone and 1-acetyl-1-methylcyclopentane are formed when product isomerization is inhibited. [] The relative rates of ring contraction and methyl/hydroxyl group migration are influenced by the stereochemistry of the starting diol (cis or trans). [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B1581366.png)

![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;phenol](/img/structure/B1581368.png)